molecular formula C31H28N4O2 B13899567 3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile

3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile

Cat. No.: B13899567
M. Wt: 488.6 g/mol
InChI Key: YHORXCFZVJJRIO-UHFFFAOYSA-N
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Description

3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile is a complex organic compound characterized by its unique structure, which includes benzyloxy, isopropyl, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes may involve the use of boronic esters as protective groups, which can be selectively installed and removed under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzyloxy)-5-isopropylpyrimidine: Shares similar structural features but lacks the cyano and methylbenzonitrile groups.

    5-Methylbenzonitrile: Contains the benzonitrile group but lacks the pyrimidine and benzyloxy groups.

Uniqueness

3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28N4O2

Molecular Weight

488.6 g/mol

IUPAC Name

3-[[2,6-bis(phenylmethoxy)-5-propan-2-ylpyrimidin-4-yl]-cyanomethyl]-5-methylbenzonitrile

InChI

InChI=1S/C31H28N4O2/c1-21(2)28-29(27(18-33)26-15-22(3)14-25(16-26)17-32)34-31(37-20-24-12-8-5-9-13-24)35-30(28)36-19-23-10-6-4-7-11-23/h4-16,21,27H,19-20H2,1-3H3

InChI Key

YHORXCFZVJJRIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C#N)C2=C(C(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C)C#N

Origin of Product

United States

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